5-Amino-2-chloro-N-phenylbenzamide
Overview
Description
5-Amino-2-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a phenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-phenylbenzamide typically involves the condensation of 5-amino-2-chlorobenzoic acid with aniline. The reaction is often carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the nitro group back to the amino group.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amino substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-hydroxy-N-phenylbenzamide or 5-amino-2-amino-N-phenylbenzamide can be formed.
Oxidation Products: 5-Nitro-2-chloro-N-phenylbenzamide is a common oxidation product.
Reduction Products: The reduction of nitro derivatives back to the amino form yields this compound.
Scientific Research Applications
5-Amino-2-chloro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor involved in regulating glucose and lipid metabolism. By binding to PPARγ, the compound can modulate the expression of genes involved in these metabolic pathways, thereby influencing cellular processes such as lipogenesis and triglyceride accumulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-N-phenylbenzamide
- 2-Chloro-5-nitro-N-phenylbenzamide
- 5-Amino-2-chloropyridine
Uniqueness
5-Amino-2-chloro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2-chloro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQEDMUZFREDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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